molecular formula C9H12N2O2 B13811421 4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide

4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide

Cat. No.: B13811421
M. Wt: 180.20 g/mol
InChI Key: IUJVLZGNCFURHY-UHFFFAOYSA-N
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Description

4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide is an organic compound with a unique structure that includes a cyclopentadiene ring substituted with acetyl, amino, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the cyclopentadiene ring, which undergoes acetylation to introduce the acetyl group. This is followed by amination to add the amino group and finally, the introduction of the carboxamide group through amidation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput. Industrial methods also focus on minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetyl-5-amino-2-methylcyclopentadiene-1-carboxamide
  • 4-Acetyl-5-amino-2-methylcyclopentene-1-carboxamide
  • 4-Acetyl-5-amino-2-methylcyclopentane-1-carboxamide

Uniqueness

4-Acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide is unique due to its specific substitution pattern on the cyclopentadiene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-acetyl-5-amino-2-methylcyclopenta-1,4-diene-1-carboxamide

InChI

InChI=1S/C9H12N2O2/c1-4-3-6(5(2)12)8(10)7(4)9(11)13/h3,10H2,1-2H3,(H2,11,13)

InChI Key

IUJVLZGNCFURHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C1)C(=O)C)N)C(=O)N

Origin of Product

United States

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